molecular formula C20H19N5O4 B2955735 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1286695-61-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No. B2955735
CAS RN: 1286695-61-1
M. Wt: 393.403
InChI Key: INWAVOHDWDKTCD-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Crystallography

Studies have provided insights into the molecular structure and crystallography of compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide. For instance, the crystalline structure of related compounds, showcasing the planarity of the imidazolidine-2,4-dione system and the stabilization of the molecular structure through various intermolecular interactions, has been documented (Sethusankar et al., 2002). These studies are foundational in understanding the chemical and physical properties of such compounds, which is crucial for their potential application in drug design and materials science.

Synthesis and Antibacterial Activity

Research on the synthesis and biological activities of benzimidazole-based compounds, including their antibacterial properties, has been conducted. For example, a systematic investigation on the synthesis, characterization, and antibacterial activity of certain derivatives has been presented, highlighting the potential of these compounds in developing new antibacterial agents (Gullapelli et al., 2014). Such studies are significant for identifying new therapeutic agents against resistant bacterial strains.

Corrosion Inhibition

The application of imidazoline and its derivatives in corrosion inhibition has been explored, particularly in acidic media. Research demonstrates that these compounds exhibit good corrosion inhibition efficiency, which is analyzed through potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS) (Cruz et al., 2004). Understanding the efficiency and mechanism of action of these inhibitors is vital for their application in protecting metals and alloys in industrial settings.

Antioxidant and Anti-inflammatory Properties

Investigations into the antioxidant and anti-inflammatory properties of certain acetamide derivatives reveal their potential therapeutic applications. Compounds have been synthesized and evaluated for their effectiveness in scavenging free radicals and inhibiting inflammation, showing promising results in various assays (Koppireddi et al., 2013). Such research is crucial for the development of new drugs to treat oxidative stress-related diseases and inflammatory conditions.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c26-19(21-10-18-22-14-3-1-2-4-15(14)23-18)11-24-7-8-25(20(24)27)13-5-6-16-17(9-13)29-12-28-16/h1-6,9H,7-8,10-12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWAVOHDWDKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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